molecular formula C11H8BrCl2N3O B8412391 5-Bromo-3-(2,6-dichloro-benzyloxy)-pyrazin-2-ylamine

5-Bromo-3-(2,6-dichloro-benzyloxy)-pyrazin-2-ylamine

Cat. No.: B8412391
M. Wt: 349.01 g/mol
InChI Key: WQJAUCJTCDAISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(2,6-dichloro-benzyloxy)-pyrazin-2-ylamine is a useful research compound. Its molecular formula is C11H8BrCl2N3O and its molecular weight is 349.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8BrCl2N3O

Molecular Weight

349.01 g/mol

IUPAC Name

5-bromo-3-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine

InChI

InChI=1S/C11H8BrCl2N3O/c12-9-4-16-10(15)11(17-9)18-5-6-7(13)2-1-3-8(6)14/h1-4H,5H2,(H2,15,16)

InChI Key

WQJAUCJTCDAISZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=NC(=CN=C2N)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cooled solution of (2,6-dichloro-phenyl)-methanol (5 g, 28.2 mmol) in anhydrous tetrahydrofuran (200 mL) was added sodium hydride (1.13 g, 28.2 mmol, 60% disp.) slowly under nitrogen atmosphere. After stirring for 30 minutes, 3,5-dibromo-pyrazin-2-ylamine (7.08 g, 28.2 mmol) in anhydrous tetrahydrofuran (50 mL) was added via an addition funnel. Once the addition was complete the ice bath was removed and the reaction was refluxed under nitrogen and monitored by reversed phase HPLC. After 18 hr HPLC showed that the majority of the starting 3,5-dibromo-pyrazin-2-ylamine had been consumed and the reaction was allowed to cool to room temperature. The reaction mixture was concentrated in vacuum until 50 mL remained. The mixture was diluted with ethyl acetate (200 mL) and extracted with 50% brine (2×200 mL). The organic layer was dried over anhydrous magnesium sulfate and concentrated in vacuum. The crude product was purified using a silica gel column eluting with 1:1 ethyl acetate/dichloromethane to yield 5-bromo-3-(2,6-dichloro-benzyloxy)-pyrazin-2-ylamine as a white solid (8.17 g, 83% yield).
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